5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a pyridin-4-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with 5-methylhydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can occur at the pyridin-4-yl group, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-4-yl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imidazolidine-2,4-dione derivatives with oxidized methyl groups.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
- 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
- 5-Methyl-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-dione
Comparison:
- 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione: Similar structure but with the pyridinyl group at a different position, which may affect its reactivity and binding properties.
- 5-Methyl-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-dione: Contains additional substituents that can influence its chemical and biological properties.
Properties
IUPAC Name |
5-methyl-5-pyridin-4-ylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMLUWBGKKQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278712 | |
Record name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-54-8 | |
Record name | NSC9479 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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